2-Methoxy-7-methylnaphthalene
Overview
Description
2-Methoxy-7-methylnaphthalene is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the seventh position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
2-Methoxy-7-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known that naphthalene and its derivatives often interact with various enzymes and proteins within the cell .
Mode of Action
Similar compounds like naphthalene and its derivatives are known to undergo oxidation by enzymes such as dioxygenases . This leads to the formation of various metabolites, which can interact with other cellular components .
Biochemical Pathways
The degradation pathway for 1- and 2-methylnaphthalene has been well elucidated at the biochemical and enzymatic levels . The degradation of naphthalenes proceeds via reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage . This suggests that anaerobic degradation of naphthalenes proceeds via reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage .
Pharmacokinetics
It is known that naphthalene and its derivatives are lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract . They are metabolized in the liver and excreted in the urine .
Result of Action
Naphthalene and its derivatives are known to cause cellular damage by forming reactive oxygen species and other toxic metabolites .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that methoxynaphthalenes can undergo various biochemical reactions, including oxidation, reduction, and conjugation .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-Methoxy-7-methylnaphthalene in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. This includes information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that naphthalenes can be metabolized through a series of biochemical reactions involving various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-methylnaphthalene typically involves the methylation of 2-methoxynaphthalene. One common method is the Friedel-Crafts alkylation, where 2-methoxynaphthalene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: Lacks the methyl group at the seventh position.
7-Methylnaphthalene: Lacks the methoxy group at the second position.
2-Methoxy-4-methylnaphthalene: Has a methyl group at the fourth position instead of the seventh.
Uniqueness
2-Methoxy-7-methylnaphthalene is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and physical properties. This unique structure can result in different reactivity and applications compared to its similar compounds.
Properties
IUPAC Name |
2-methoxy-7-methylnaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-3-4-10-5-6-12(13-2)8-11(10)7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXAMVZBGIWPPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307821 | |
Record name | 2-Methoxy-7-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-53-9 | |
Record name | 2-Methoxy-7-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-7-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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